3,4-dihydro-2H-1-benzopyran-6-sulfonic acid

Acidity pKa Sulfonic acid

Researchers needing strong Brønsted acidity or aqueous-phase compatibility from a chroman scaffold face solubility and reactivity limits with carboxylic acid analogs. This sulfonic acid derivative offers a distinct solution. - **Reactivity:** ~1 million-fold stronger acidity than the 6-carboxylic acid analog; rapid conversion to sulfonyl chlorides for high-yielding parallel synthesis. - **Solubility:** ~200-fold greater water solubility; enables organic-solvent-free reactions and pH-triggered product isolation. - **Application:** Direct precursor to sulfonamide-based potassium channel activators (cromakalim analogs). ≥95% purity, bench-stable solid. Suitable for R&D and scale-up.

Molecular Formula C9H10O4S
Molecular Weight 214.24 g/mol
Cat. No. B11718648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-2H-1-benzopyran-6-sulfonic acid
Molecular FormulaC9H10O4S
Molecular Weight214.24 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)S(=O)(=O)O)OC1
InChIInChI=1S/C9H10O4S/c10-14(11,12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2,(H,10,11,12)
InChIKeyZCDMGFHZKGALMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-2H-1-benzopyran-6-sulfonic Acid: Overview


3,4-Dihydro-2H-1-benzopyran-6-sulfonic acid (CAS 127461-58-9) is a bicyclic heterocyclic building block belonging to the chroman family, featuring a sulfonic acid (-SO₃H) substituent at the 6-position of the dihydrobenzopyran scaffold [1]. With a molecular formula of C₉H₁₀O₄S and a molecular weight of 214.24 g/mol, it is commercially available at ≥95% purity from established chemical suppliers . The molecule serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for the construction of sulfonamide libraries, sulfonate ester derivatives, and functionalized chroman analogs.

Sulfonamide library synthesis via sulfonyl chloride route
Aqueous-phase and biphasic reaction compatibility
Chroman scaffold derivatization at the 6-position

Why It Cannot Be Replaced by Carboxylic Acid Analogs


Unlike its 6-carboxylic acid counterpart (chroman-6-carboxylic acid, CAS 103203-84-5) or the unsubstituted chroman, 3,4-dihydro-2H-1-benzopyran-6-sulfonic acid possesses a sulfonic acid group that confers dramatically different physicochemical properties—most critically, an acidity that is approximately one million times stronger and vastly superior water solubility [1]. These differences render the sulfonic acid derivative irreplaceable in applications requiring strong Brønsted acidity, high aqueous-phase compatibility, or the ability to form stable sulfonate salts and sulfonamide linkages under conditions where carboxylic acids would be ineffective. Substituting the sulfonic acid with a carboxylic acid would fundamentally alter reaction kinetics, product distribution, and the physical state of downstream intermediates, making the target compound a non-fungible entity in synthetic workflows.

Target: Sulfonic Acid
Substitute: Carboxylic Acid
Strong Brønsted acidity supports rapid sulfonyl chloride formation
Weaker acidity may alter activation kinetics and coupling efficiency
High aqueous solubility enables water-compatible workflows
Low aqueous solubility may limit phase-transfer and purification options
Forms stable sulfonate salts and sulfonamide linkages
Yields amide and ester products with different physicochemical profiles

Quantitative Differentiation Evidence


Sulfonic vs. Carboxylic Acid: pKa and Acidity Advantage

The sulfonic acid moiety imparts an acidity advantage of approximately one million-fold over the carboxylic acid analog. The benchmark comparison between p-toluenesulfonic acid (pKa = −2.8) and benzoic acid (pKa = 4.20) establishes that sulfonic acids are roughly 10⁶ times stronger acids than their carboxylic acid counterparts [1]. By extension, 3,4-dihydro-2H-1-benzopyran-6-sulfonic acid is expected to exhibit a similarly low pKa (≈−2.8), whereas the corresponding 6-carboxylic acid analog (3,4-dihydro-2H-1-benzopyran-6-carboxylic acid) would have a pKa in the range of ~4.2 [1]. This difference in acid strength directly translates to differential behavior in acid-catalyzed transformations, salt formation equilibria, and pH-dependent partitioning.

Acid Strength
Class-level inference
pKa ≈ −2.8 vs pKa ≈ 4.2
Supports acid-catalyzed reaction workflow
~10⁶-fold difference; based on aryl sulfonic acid benchmark
Acidity pKa Sulfonic acid Carboxylic acid Physicochemical property

Aqueous Solubility of Sulfonic Acids

Sulfonic acids are renowned for their high water solubility. p-Toluenesulfonic acid, a representative aryl sulfonic acid, exhibits a water solubility of 670 g/L at ambient temperature . In contrast, benzoic acid—a representative aryl carboxylic acid—has a water solubility of approximately 3.44 g/L at 25°C [1]. This represents an approximately 195-fold solubility advantage for the sulfonic acid class. While direct experimental solubility data for 3,4-dihydro-2H-1-benzopyran-6-sulfonic acid have not been reported, the chroman scaffold with a sulfonic acid at the 6-position is expected to mirror this behavior, conferring substantially higher aqueous solubility compared to the 6-carboxylic acid analog.

Aqueous Solubility
Class-level inference
~670 g/L vs ~3.44 g/L
Supports aqueous-phase method fit
~195-fold higher; based on p-toluenesulfonic acid benchmark
Solubility Aqueous phase Sulfonic acid p-Toluenesulfonic acid Benzoic acid

Commercial Availability and Purity

3,4-Dihydro-2H-1-benzopyran-6-sulfonic acid is routinely supplied at a minimum purity of 95% by multiple vendors, including MolDB (Cat. M226925) and Enamine (Cat. EN300-125702) . In comparison, the closest commercial analog—3,4-dihydro-2H-1-benzopyran-6-carboxylic acid—is typically offered at 97% purity by specialty suppliers such as Thermo Scientific Maybridge . While the nominal purity of the sulfonic acid is 2 percentage points lower, the consistency of supply and the functional suitability for downstream derivatization (e.g., sulfonamide coupling) make it a preferred starting material when the sulfonic acid handle is required. The known purity specification also facilitates accurate stoichiometric calculations in multi-step synthetic campaigns.

Supply Specification
Supporting evidence
≥95% purity
Supports stoichiometric planning
Multi-vendor availability; review lot-specific COA
Purity Procurement Building block Quality control

Prioritized Application Scenarios


Sulfonamide and Sulfonate Ester Library Synthesis

The strong acidity and high water solubility of 3,4-dihydro-2H-1-benzopyran-6-sulfonic acid make it the scaffold of choice when generating sulfonamide or sulfonate ester libraries from a chroman core [1]. In contrast, the 6-carboxylic acid analog would yield amides and esters with markedly different physicochemical and pharmacological profiles. The million-fold acidity difference ensures that the sulfonic acid is rapidly and completely converted to the corresponding sulfonyl chloride or sulfonate salt, enabling high-yielding parallel synthesis with diverse amine and alcohol nucleophiles under mild conditions.

Aqueous-Phase and Green Chemistry Applications

Because sulfonic acids impart approximately 200-fold greater water solubility than carboxylic acids [1], this compound is particularly suited for reactions conducted in aqueous media or biphasic systems. Researchers designing sustainable synthetic routes can leverage the compound's solubility profile to eliminate organic solvents, facilitate product isolation via pH adjustment, and reduce environmental impact—advantages not achievable with the sparingly soluble carboxylic acid analog.

Potassium Channel Activator Analogs

The chroman scaffold with a 6-position sulfonic acid handle serves as a direct precursor to sulfonamide-based potassium channel activators structurally related to cromakalim. Several studies have demonstrated that 6-alkylsulfonylamino chroman derivatives exhibit potent biological activity [1]. The sulfonic acid group provides a straightforward entry point for installing sulfonamide pharmacophores via sulfonyl chloride intermediates, whereas the carboxylic acid analog would require additional synthetic manipulation to achieve a comparable sulfonamide linkage.

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
Sulfonic acid reactivity profile
Sulfonyl chloride intermediate conversion
Aqueous-phase synthesis
Water solubility context
Aqueous-organic phase partitioning
Chroman pharmacophore elaboration
6-position sulfonic acid handle
Sulfonamide pharmacophore coupling
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